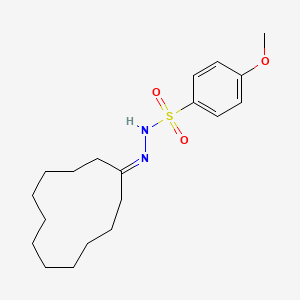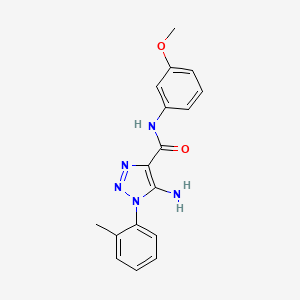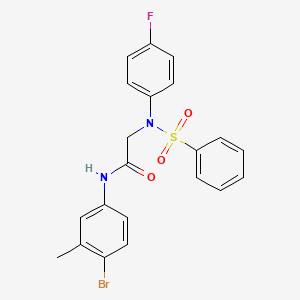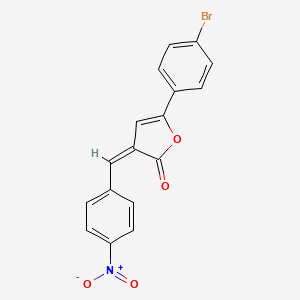
N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclododecylidene-4-methoxybenzenesulfonohydrazide (CDMS) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide involves its binding to the active site of the target enzyme. This binding results in the inhibition of the enzyme's activity, which leads to the desired physiological effect. The exact mechanism of N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide's binding to the enzyme active site is still under investigation, but it is believed to involve the formation of hydrogen bonds and other non-covalent interactions.
Biochemical and Physiological Effects:
N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide has been shown to have several biochemical and physiological effects. Its inhibition of carbonic anhydrase has been linked to the reduction of intraocular pressure, which makes it a potential treatment for glaucoma. Its inhibition of cholinesterase has been linked to the improvement of cognitive function, which makes it a potential treatment for Alzheimer's disease. Its inhibition of urease has been linked to the reduction of gastric acid production, which makes it a potential treatment for gastric ulcers.
実験室実験の利点と制限
N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide has several advantages for lab experiments. It is a potent inhibitor of several enzymes, and its synthesis method is relatively simple and yields a high purity product. However, N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide also has some limitations. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. Additionally, its potency can make it difficult to determine the optimal concentration for experiments.
将来の方向性
There are several future directions for the study of N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide. One potential direction is the investigation of its potential as a treatment for other diseases, such as Parkinson's disease and cancer. Another potential direction is the development of more potent and selective inhibitors of the target enzymes. Finally, the development of new synthesis methods for N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide could lead to improved yields and purity of the product.
合成法
The synthesis of N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide involves the reaction of cyclododecanone with methoxybenzenesulfonyl hydrazide in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase, cholinesterase, and urease. These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of several diseases such as glaucoma, Alzheimer's disease, and gastric ulcers.
特性
IUPAC Name |
N-(cyclododecylideneamino)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-24-18-13-15-19(16-14-18)25(22,23)21-20-17-11-9-7-5-3-2-4-6-8-10-12-17/h13-16,21H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTUOTVZEPXTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5050898.png)
![2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5050901.png)
![N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5050907.png)
![4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,2-dimethylbenzene](/img/structure/B5050915.png)


![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5050926.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5050934.png)

![tetraethyl 3-[(dimethylamino)methylene]-1,4-pentadiene-1,1,5,5-tetracarboxylate](/img/structure/B5050945.png)
![4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5050946.png)
![N-[1-allyl-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]-4-bromobenzenesulfonamide hydrobromide](/img/structure/B5050954.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5050963.png)